molecular formula C12H12BrFN2O B13681971 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B13681971
M. Wt: 299.14 g/mol
InChI Key: PMPNQGMKJCFZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 4, a fluorine atom at position 3, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in kinase inhibitors, anticancer agents, and anti-inflammatory drugs . The THP group enhances solubility during synthesis but is typically removed in active pharmaceutical intermediates .

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

4-bromo-3-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12BrFN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2

InChI Key

PMPNQGMKJCFZHF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)F

Origin of Product

United States

Preparation Methods

Formation of the Indazole Core and Halogenation

The indazole core is generally synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes or halogenated anilines. The halogen substituents (bromo at position 4 and fluoro at position 3) are introduced either by starting with appropriately substituted precursors or by selective halogenation of the indazole ring post-cyclization.

A key reference patent describes the preparation of 5-bromo-3-fluoro-1H-indazole derivatives via halogenation and subsequent purification steps, which can be adapted for the 4-bromo substitution by regioselective control during halogenation.

Protection of Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group

The N1 position of the indazole is protected using tetrahydro-2H-pyran-2-yl (THP) groups. This is achieved by reacting the free indazole with dihydropyran under acidic catalysis to form the N-THP protected indazole. This step is crucial for improving the compound’s chemical stability and handling during subsequent synthetic transformations.

Typical Reaction Conditions and Purification

  • Halogenation : The halogenation reactions often employ reagents such as N-bromosuccinimide (NBS) or molecular bromine for bromination, and electrophilic fluorinating agents or fluorinated precursors for fluorination.
  • THP Protection : Usually conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under mild acidic conditions (e.g., p-toluenesulfonic acid) at room temperature or slightly elevated temperatures.
  • Purification : The crude products are purified by silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures. Preparative HPLC may be used for final purification to achieve high purity.

Example Synthetic Route Summary

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 4-bromo-3-fluoro-1H-indazole core Cyclization of hydrazine with substituted nitrobenzene or halogenated aniline Formation of halogenated indazole core
2 Protection of N1 with tetrahydro-2H-pyran-2-yl Reaction with 3,4-dihydro-2H-pyran under acid catalysis Formation of 1-(tetrahydro-2H-pyran-2-yl) protected indazole
3 Purification Silica gel chromatography (hexane/EtOAc), preparative HPLC if needed Pure 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Notes
Starting materials Hydrazine derivatives, substituted nitrobenzenes or anilines
Halogenation reagents N-Bromosuccinimide (NBS), molecular bromine, fluorinating agents
THP protection reagent 3,4-Dihydro-2H-pyran with acid catalyst (e.g., p-TsOH)
Solvents Dichloromethane, tetrahydrofuran, 1,2-dimethoxyethane
Temperature Room temperature to 85 °C depending on step
Purification Silica gel chromatography, preparative HPLC
Yield Typically moderate to good (up to ~80% in protection step)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Halogenated Indazoles

Key differences arise from halogen type, substituent positions, and additional functional groups:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4-Bromo-3-fluoro-1-(THP)-1H-indazole (Target) 4-Br, 3-F, 1-THP C₁₂H₁₂BrFN₂O ~315.1 Potential kinase/DHODH inhibition
4-Bromo-1-THP-5-(trifluoromethyl)-1H-indazole 4-Br, 5-CF₃, 1-THP C₁₃H₁₂BrF₃N₂O 357.15 Higher lipophilicity (CF₃ group)
5-Bromo-4-chloro-1-THP-1H-indazole 5-Br, 4-Cl, 1-THP C₁₂H₁₂BrClN₂O 329.62 Dual halogenation; altered reactivity
5-Bromo-3-iodo-1-THP-1H-indazole 5-Br, 3-I, 1-THP C₁₂H₁₂BrIN₂O 407.04 Enhanced steric bulk (iodine)
4-Bromo-5-methoxy-1-THP-1H-indazole 4-Br, 5-OCH₃, 1-THP C₁₃H₁₅BrN₂O₂ 327.18 Electron-donating methoxy group

Analysis:

  • Halogen Effects: Bromine (Br) at position 4 in the target compound provides a balance between electronic withdrawal and steric bulk. In contrast, chlorine (Cl) in 5-Bromo-4-chloro-1-THP-1H-indazole offers weaker electronic effects but similar steric properties .
  • Fluorine vs. Trifluoromethyl : The 3-fluoro substituent in the target compound improves metabolic stability and bioavailability compared to the 5-CF₃ group in 4-Bromo-1-THP-5-(trifluoromethyl)-1H-indazole, which increases lipophilicity but may reduce solubility .

Physicochemical and Stability Profiles

  • Storage Conditions : Analogs like 5-Bromo-4-chloro-1-THP-1H-indazole require 4–8°C storage, whereas others (e.g., 4-Bromo-5-chloro-6-methyl-1-THP-1H-indazole) are stable at room temperature. This variability may stem from halogen sensitivity or steric protection .
  • Solubility: The THP group improves solubility in polar solvents (e.g., ethanol, THF), critical for reaction homogeneity during synthesis .

Biological Activity

4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure which includes bromine, fluorine, and a tetrahydro-2H-pyran substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is C12H12BrFN2O, with a molecular weight of 299.14 g/mol. The compound's structural formula includes an indazole core with specific halogen substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC12H12BrFN2O
Molecular Weight299.14 g/mol
IUPAC Name4-bromo-3-fluoro-1-(oxan-2-yl)indazole
InChIInChI=1S/C12H12BrFN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Indazole Core : Cyclization of appropriate precursors.
  • Halogenation : Introduction of bromine and fluorine via specific halogenation reactions.
  • Attachment of Tetrahydro-2H-pyran : Formation of a carbon-oxygen bond to integrate the tetrahydro group into the indazole structure.

The biological activity of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has shown potential in modulating these targets, leading to significant biological effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory properties in preclinical models, showing potential for therapeutic applications in conditions like arthritis.
    • Study Reference : A study evaluated the anti-inflammatory effects of similar indazole derivatives, noting low cytotoxicity and effective modulation of inflammatory pathways .
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines.
    • Research Findings : Compounds within the indazole family have been associated with anticancer activity due to their ability to interfere with cell cycle progression .
  • Binding Affinity Studies : Molecular docking studies have suggested that 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has a favorable binding profile with several biological targets, indicating its potential as a lead compound for drug development.
    • Molecular Docking Results : The binding affinity and interaction modes were analyzed, showing promising results for further development .

Comparison with Similar Compounds

The unique combination of bromine, fluorine, and tetrahydro groups distinguishes 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole from other indazole derivatives:

CompoundKey Differences
4-Bromo-3-fluoro-indazoleLacks tetrahydro group
3-Fluoro-1-(tetrahydro-pyran)-indazoleLacks bromine atom
4-Bromo-(tetrahydro-pyran)-indazoleLacks fluorine atom

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

  • The compound is typically synthesized via multi-step protocols. A common method involves:

Bromination and N-protection : Starting from 5-bromo-3-fluoro-1H-indazole, the tetrahydropyran (THP) group is introduced using p-toluenesulfonic acid (TsOH) in dichloromethane (DCM) at 0–20°C for 1 hour to protect the indazole nitrogen .

Heck coupling : Palladium-catalyzed cross-coupling reactions are employed to introduce substituents, such as aryl or vinyl groups, at the brominated position .

  • Reaction conditions (temperature, solvent, catalyst) must be optimized to achieve yields >80% .

Q. How is the molecular structure of this compound confirmed?

  • Spectroscopic techniques :

  • NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms THP protection .
  • Mass spectrometry verifies molecular weight (e.g., 299.14 g/mol) and fragmentation patterns .
    • X-ray crystallography resolves the 3D arrangement, particularly the orientation of the THP group and halogen substituents, though no direct data exists for this compound. Related indazole derivatives show planar indazole cores with THP in chair conformations .

Q. What safety precautions are necessary for handling this compound?

  • Hazards : Potential skin/eye irritation and respiratory toxicity due to brominated/fluorinated groups. Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How can chemoselectivity be achieved in derivatizing the bromine substituent?

  • Palladium-catalyzed couplings : Suzuki-Miyaura or Migita-Koga-Stoltz reactions selectively replace bromine with aryl/alkenyl groups. Ball-milling conditions (solvent-free, mechanochemical) enhance efficiency and reduce Pd residue (<2 ppm) .
  • Contradictions : Competing reactions (e.g., THP deprotection) may occur under acidic/basic conditions. Optimization of pH, ligands (e.g., XPhos), and temperature (e.g., 80–100°C) minimizes side products .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

  • Case study : A reported 90% yield for 3,6-dibromo-THP-indazole (similar structure) dropped to 60% during scale-up due to inefficient mixing. Solutions include:

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
  • Analytical monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Q. How does computational modeling guide the design of derivatives for kinase inhibition?

  • Docking studies : The indazole core mimics ATP-binding motifs in kinases. Fluorine and bromine enhance binding via halogen bonds (e.g., with kinase hinge regions).
  • MD simulations : Predict THP group flexibility and its impact on binding pocket occupancy. Compare with co-crystal structures of related inhibitors (e.g., axitinib analogs) .

Q. What analytical methods differentiate regioisomers in THP-protected indazoles?

  • ²D NMR : NOESY correlations distinguish between N1- and N2-THP protection. For example, THP protons show NOE interactions with adjacent indazole protons only in the correct regioisomer .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric centers are present .

Q. How do steric and electronic effects influence the reactivity of the fluorinated position?

  • Electronic effects : The 3-fluoro group deactivates the indazole ring, reducing electrophilic substitution at adjacent positions.
  • Steric effects : THP protection shields the N1 position, directing reactions (e.g., bromination) to the 4- and 5-positions. Kinetic studies show 10× faster bromination at C4 vs. C5 in THP-indazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.